REACTION_CXSMILES
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[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[NH2:16].CCN(C(C)C)C(C)C>C(Cl)Cl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[NH:16][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1]
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Name
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|
Quantity
|
4.2 mL
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Type
|
reactant
|
Smiles
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CC(C(=O)Cl)(C)C
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Name
|
|
Quantity
|
4.31 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)F)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.9 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 2 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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partitioned between HCl (1N, 200 mL) and EtOAc (250 mL)
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Type
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CUSTOM
|
Details
|
After separation
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Type
|
WASH
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Details
|
the organic phase was washed with brine (50 mL)
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Type
|
CUSTOM
|
Details
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dried on MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated on rotary vacuum
|
Type
|
CUSTOM
|
Details
|
purified on flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20˜40% EtOAc/hexanes (1200 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1)F)NC(C(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |